Clostebol
Overview
Description
It is specifically the 4-chloro derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen . Clostebol is commonly used in its esterified forms, such as this compound acetate, this compound caproate, and this compound propionate . It has been used in various medical applications, including dermatological and ophthalmological treatments .
Mechanism of Action
Target of Action
Clostebol, also known as 4-chlorotestosterone , is a synthetic anabolic–androgenic steroid (AAS) and a derivative of testosterone . It primarily targets androgen receptors in skeletal muscle tissue . The binding of this compound to these receptors triggers a series of events that lead to muscle growth .
Mode of Action
This compound binds to androgen receptors, activating pathways that promote protein synthesis . Protein synthesis is the cornerstone of muscle hypertrophy—the increase of muscle mass and cross-sectional area . This interaction with its targets leads to changes in the muscle tissue, promoting growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the activation of androgen receptors and the subsequent promotion of protein synthesis . The 5α-reductase activity was predominant in the metabolic pathways as supported by the detection of 5α-reduced metabolites after incubation of this compound . This process is crucial for muscle hypertrophy and the increase in muscle mass .
Pharmacokinetics
It is known that the chlorination of this compound prevents its conversion to dihydrotestosterone (dht) while also rendering the chemical incapable of conversion to estrogen .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the promotion of muscle growth. By binding to androgen receptors and promoting protein synthesis, this compound contributes to muscle hypertrophy—the increase of muscle mass and cross-sectional area . This makes this compound a potentially effective performance-enhancing drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound metabolite in an athlete’s urine sample may be due to its illicit use as an anabolic, the ingestion of contaminated meat, and finally some case reports describe the accidental contact with cream preparations containing this compound . Therefore, the environment in which this compound is used can significantly impact its effectiveness and detection .
Preparation Methods
Clostebol can be synthesized through the chlorination of testosterone. This modification prevents the conversion of this compound to DHT and estrogen, enhancing its anabolic properties . Industrial production methods often involve the esterification of this compound to form this compound acetate, which is more stable and can be administered via intramuscular injection .
Chemical Reactions Analysis
Clostebol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound acetate, which is commonly used in medical applications.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chlorination of testosterone to form this compound is an example of a substitution reaction.
Common reagents and conditions used in these reactions include chlorine gas for chlorination, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include this compound acetate and other esterified forms of this compound .
Scientific Research Applications
Clostebol has several scientific research applications, including:
Comparison with Similar Compounds
Clostebol is similar to other anabolic-androgenic steroids, such as:
Testosterone: The natural hormone from which this compound is derived.
Chlorodehydromethyltestosterone (Oral Turinabol): A compound that combines the chemical structures of this compound and metandienone.
Methylthis compound: A related anabolic steroid commonly found in dietary supplements.
This compound is unique in that its chlorination prevents conversion to DHT and estrogen, reducing the risk of side effects associated with these hormones .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCIYZKSLLNNH-FBPKJDBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046192 | |
Record name | Clostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-58-9 | |
Record name | Clostebol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clostebol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clostebol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clostebol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOSTEBOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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